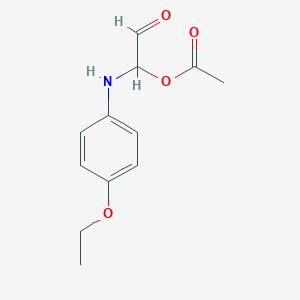
2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of three fluorine atoms and two methoxy groups attached to the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated biphenyl derivatives.
Substitution: Formation of methoxy-substituted biphenyl derivatives.
Scientific Research Applications
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms and methoxy groups play a crucial role in its binding affinity and selectivity. For example, the fluorine atoms can form strong hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dichloro-4,4’-dimethoxy-1,1’-biphenyl: Similar structure but with chlorine atoms instead of fluorine.
2,3,3’-Trifluoro-4,4’-dihydroxy-1,1’-biphenyl: Similar structure but with hydroxyl groups instead of methoxy groups.
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-terphenyl: Similar structure but with an additional phenyl ring.
Uniqueness
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl is unique due to the combination of its trifluoromethyl and dimethoxy substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the methoxy groups contribute to its solubility and overall chemical behavior .
Properties
Molecular Formula |
C14H11F3O2 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
2,3-difluoro-1-(3-fluoro-4-methoxyphenyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H11F3O2/c1-18-11-5-3-8(7-10(11)15)9-4-6-12(19-2)14(17)13(9)16/h3-7H,1-2H3 |
InChI Key |
XUBYZYQNSPOIQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=C(C=C2)OC)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)
![2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol](/img/structure/B11756206.png)
![[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B11756214.png)



![9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11756233.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756235.png)


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11756268.png)
